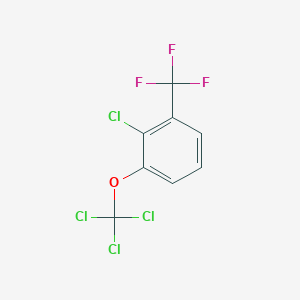
2-Chloro-1-(trichloromethoxy)-3-(trifluoromethyl)benzene
説明
2-Chloro-1-(trichloromethoxy)-3-(trifluoromethyl)benzene, commonly known as TCTB, is an organic compound with a wide range of scientific applications. It is a colorless, volatile liquid with a faint, sweet odor and a boiling point of 70°C. TCTB is used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds, and it is a valuable intermediate in the production of many industrial chemicals.
作用機序
TCTB is an organic compound with a wide range of scientific applications. It is used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. The mechanism of action of TCTB is based on its ability to act as a nucleophile, which means it can act as a source of electrons to form new bonds. This is due to the presence of the trifluoromethyl group, which is electron-rich and can donate electrons to the reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of TCTB are not well understood. However, studies have shown that TCTB can be toxic to aquatic organisms at high concentrations. In addition, TCTB has been shown to be an irritant to the skin, eyes, and respiratory tract. As such, it is important to use TCTB in a controlled manner and to take appropriate safety measures when working with this compound.
実験室実験の利点と制限
The main advantage of using TCTB in laboratory experiments is its low cost and availability. In addition, TCTB is a versatile reagent that can be used in a wide range of reactions. However, there are some limitations to using TCTB in laboratory experiments. For example, TCTB is a volatile compound and must be handled with care. In addition, it is toxic to aquatic organisms and can be an irritant to the skin, eyes, and respiratory tract.
将来の方向性
The future directions for TCTB research include further exploration of its biochemical and physiological effects, as well as its potential applications in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. In addition, further research could be conducted on the mechanisms of action of TCTB and its ability to act as a nucleophile. Finally, further research could be conducted on the use of TCTB in the synthesis of novel materials with potential applications in the electronics and medical industries.
科学的研究の応用
TCTB is used in a wide range of scientific research applications, including the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a reagent in organic synthesis and as a catalyst in the synthesis of polymers. In addition, TCTB has been used in the synthesis of novel materials with potential applications in the electronics and medical industries.
特性
IUPAC Name |
2-chloro-1-(trichloromethoxy)-3-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl4F3O/c9-6-4(7(13,14)15)2-1-3-5(6)16-8(10,11)12/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQKVTAMAYGGDBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)OC(Cl)(Cl)Cl)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl4F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(1E)-(dimethylamino)methylene]-2-furamide](/img/structure/B1402108.png)
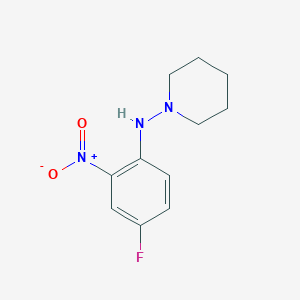
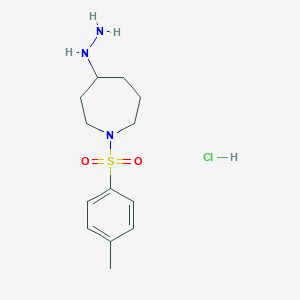
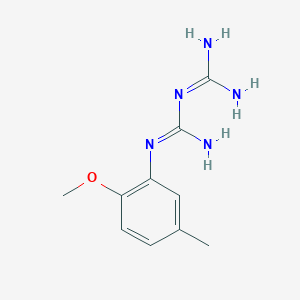
![1-{4-[(2E)-3-(3,4,5-Trimethoxyphenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione](/img/structure/B1402114.png)
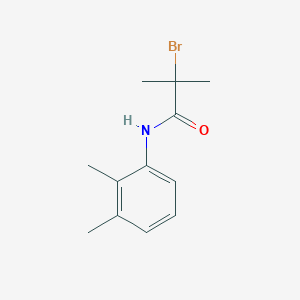
![1-{4-[(2E)-3-(2-Bromophenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione](/img/structure/B1402117.png)
![1-Isobutyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1402119.png)
![N-[amino(imino)methyl]-4-ethylpiperazine-1-carboximidamide](/img/structure/B1402120.png)
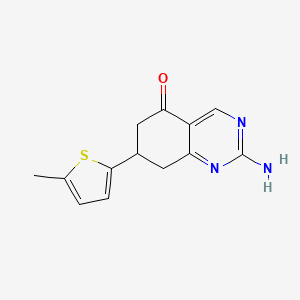
![Methyl 6-acetyl-2-[(chloroacetyl)amino]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B1402124.png)

![2-bromo-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B1402127.png)

